2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
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Overview
Description
2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and an acetamide group attached to the nitrogen atom of the quinazolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide typically involves the condensation of 4-methylbenzaldehyde with anthranilic acid to form the intermediate 4-methylphenyl-2-aminobenzamide. This intermediate is then cyclized under acidic conditions to form the quinazolinone core. The final step involves the acylation of the quinazolinone with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nucleophilic substitutions can be carried out using nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Scientific Research Applications
2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
- 2-[3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
- 2-[3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
Uniqueness
The uniqueness of 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide lies in its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the 4-methyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)20-16(22)13-4-2-3-5-14(13)19(17(20)23)10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFXRPRDJCXXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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